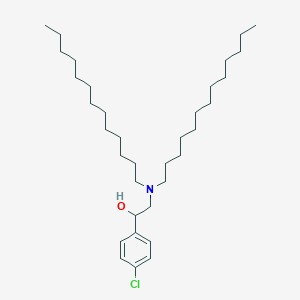
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol is an organic compound characterized by the presence of a chlorophenyl group, a ditridecylamino group, and an ethanol moiety
准备方法
The synthesis of 1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-chlorophenyl ethanol with ditridecylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and palladium catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.
科学研究应用
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring high thermal stability.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is employed in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ditridecylamino group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol can be compared with similar compounds such as:
1-(4-Chlorophenyl)ethanol: This compound lacks the ditridecylamino group, making it less hydrophobic and less effective in certain catalytic applications.
2-(4-Chlorophenyl)ethanol: The position of the chlorophenyl group affects the compound’s reactivity and interaction with other molecules.
1-(4-Bromophenyl)-2-(ditridecylamino)ethanol: The substitution of chlorine with bromine can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
5430-74-0 |
|---|---|
分子式 |
C34H62ClNO |
分子量 |
536.3 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-[di(tridecyl)amino]ethanol |
InChI |
InChI=1S/C34H62ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-29-36(31-34(37)32-25-27-33(35)28-26-32)30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,34,37H,3-24,29-31H2,1-2H3 |
InChI 键 |
GESVRMTYYSUTRP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CC(C1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


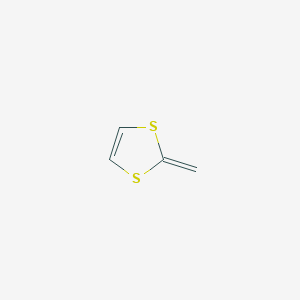
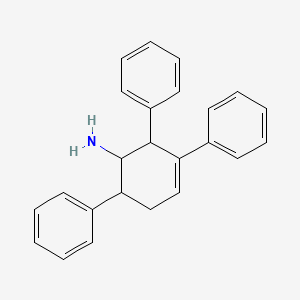
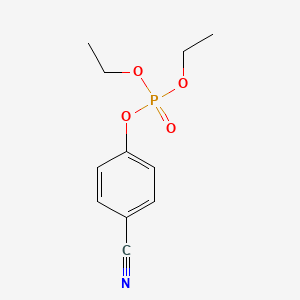
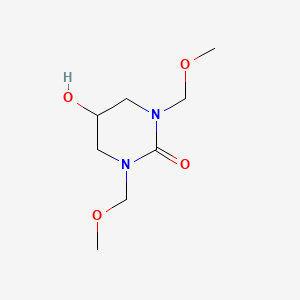
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
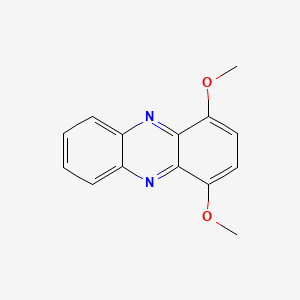
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)






